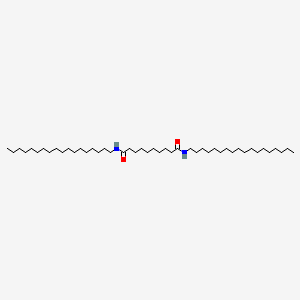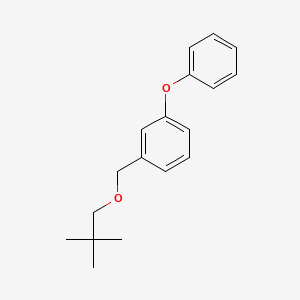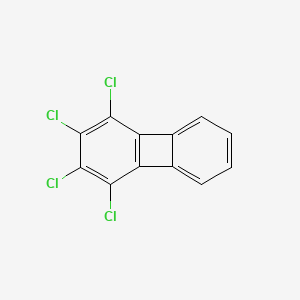
Biphenylene, tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenylene, tetrachloro- is a chlorinated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound consists of two benzene rings connected by two bridging bonds, forming a 6-4-6 arene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biphenylene, tetrachloro- can be synthesized through several methods. One common approach involves the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-dilithiobiaryls with one or two molar equivalents of ZnCl2 or ZnBr2 in tetrahydrofuran (THF) . This method provides a controlled environment for the formation of the desired chlorinated biphenylene derivative.
Industrial Production Methods
Industrial production of biphenylene, tetrachloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenylene, tetrachloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in biphenylene, tetrachloro- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylene quinone derivatives, while reduction can produce partially or fully dechlorinated biphenylene compounds.
Applications De Recherche Scientifique
Biphenylene, tetrachloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of biphenylene, tetrachloro- involves its interaction with molecular targets and pathways within a system. The compound’s chlorinated structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. For example, its ability to undergo substitution reactions can modify the activity of enzymes or receptors, leading to changes in biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylene: A non-chlorinated version of biphenylene, tetrachloro-, with similar structural features but different reactivity and applications.
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a more complex structure, often used in materials science and catalysis.
Uniqueness
Biphenylene, tetrachloro- is unique due to its chlorinated structure, which enhances its reactivity and expands its range of applications. The presence of chlorine atoms allows for more diverse chemical modifications and interactions compared to non-chlorinated biphenylene derivatives .
Propriétés
Numéro CAS |
26444-41-7 |
|---|---|
Formule moléculaire |
C12H4Cl4 |
Poids moléculaire |
290.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachlorobiphenylene |
InChI |
InChI=1S/C12H4Cl4/c13-9-7-5-3-1-2-4-6(5)8(7)10(14)12(16)11(9)15/h1-4H |
Clé InChI |
TYZMQXXCLGJANQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


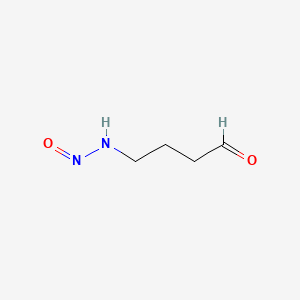



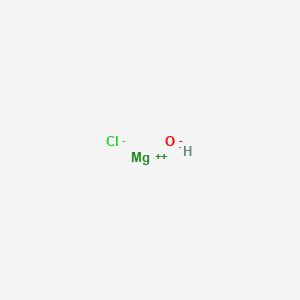
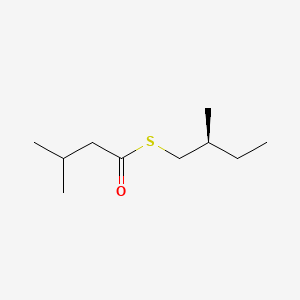
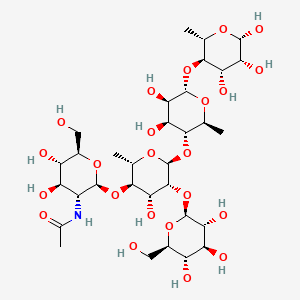


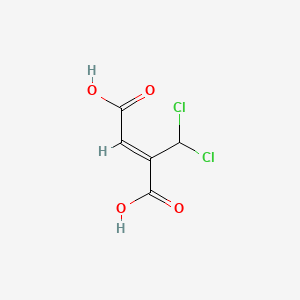
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
